2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Overview

Description

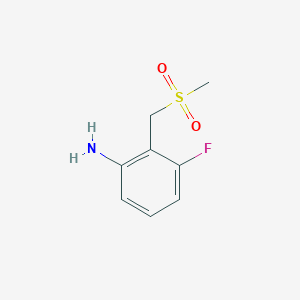

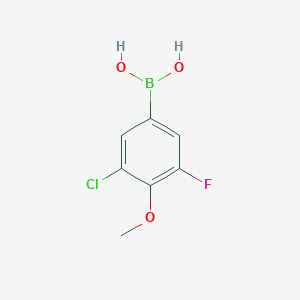

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C9H12BFO4 . It is a solid substance with a white to yellow color .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a fluoro group, a methoxyethoxy group, and a boronic acid group .Chemical Reactions Analysis

This compound can be involved in various chemical reactions. For instance, it can participate in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches .Physical And Chemical Properties Analysis

This compound is a solid substance with a white to yellow color . It has a melting point of 195°C to 196°C . The molecular weight of the compound is 169.95 g/mol .Scientific Research Applications

Antiproliferative Potential in Cancer Research

Phenylboronic acid derivatives, including those structurally related to 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid, have been evaluated for their antiproliferative potential against various cancer cell lines. A study by Psurski et al. (2018) highlighted that certain phenylboronic acid and benzoxaborole derivatives demonstrate strong antiproliferative activity and proapoptotic properties, suggesting their promise as potential anticancer agents. Their mode of action includes cell cycle arrest and apoptosis induction, primarily observed in A2780 ovarian cancer cells. This indicates a cell cycle-specific mechanism of action for these compounds, making them interesting candidates for further oncological studies (Psurski et al., 2018).

Fluorescence Quenching Studies

In the realm of fluorescence studies, the fluorescence quenching mechanisms of boronic acid derivatives have been explored. Geethanjali et al. (2015) investigated the quenching of fluorescence by aniline in boronic acid derivatives, revealing insights into the static quenching mechanism. This research contributes to a deeper understanding of the interactions between boronic acids and potential quenchers, which can be pivotal in designing fluorescence-based sensors or probes (Geethanjali et al., 2015).

Organic Synthesis Applications

The versatility of phenylboronic acids in organic synthesis is well-documented, with studies demonstrating their utility as intermediates in the synthesis of complex molecules. Ihara and Suginome (2009) detailed the use of a directing agent for ortho-C-H silylation of arylboronic acids, illustrating the potential of phenylboronic acids in facilitating regioselective modifications of aromatic compounds. This research underscores the role of phenylboronic acids in advancing synthetic methodologies for constructing silicon-containing compounds and other organometallic architectures (Ihara & Suginome, 2009).

Material Science and Sensor Development

Phenylboronic acids have also found applications in material science and the development of sensors. For instance, a study on poly(3,4-ethylenedioxythiophene) bearing a fluoro-containing phenylboronic acid showcased its potential in enzyme-free glucose sensing. This illustrates the innovative use of boronic acid derivatives in creating sensitive and selective sensors for biomedical applications (Bao et al., 2021).

Safety and Hazards

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .

Mechanism of Action

are a class of compounds that are widely used in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds - a key process in the synthesis of many organic compounds. In these reactions, phenylboronic acids act as the boron component, which couples with a halide or pseudohalide compound in the presence of a palladium catalyst .

properties

IUPAC Name |

[2-fluoro-5-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTSUCLMSXRPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCCOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide](/img/structure/B1456078.png)

![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1456081.png)

![2-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridin-4-amine](/img/structure/B1456082.png)

![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)